Product packaging for Bis(2,5-dimethoxyphenyl)diazene(Cat. No.:CAS No. 6319-28-4)

Bis(2,5-dimethoxyphenyl)diazene

Cat. No.: B14726265
CAS No.: 6319-28-4
M. Wt: 302.32 g/mol
InChI Key: FXHDKZPLFMIQHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Bis(2,5-dimethoxyphenyl)diazene (CAS 6311-44-0) is an aromatic diazene compound with a molecular formula of C16H18N2 and a molecular weight of 238.33 g/mol . This structure features two 2,5-dimethoxyphenyl groups connected by a diazene (-N=N-) bridge, a functional group of significant interest in advanced materials science . As a diazene derivative, it serves as a valuable synthetic intermediate and building block for researchers developing novel chemical entities . Potential research applications for this compound include its use as a precursor in the synthesis of more complex organic molecules, particularly those with quaternary carbon centers, through diazene-directed modular synthesis methodologies . Furthermore, the diazene functional group is a hallmark of azo compounds, a large class of pigments and dyes . While the specific color properties of this compound would require empirical determination, its structural similarity to known azo dyes suggests potential research value in the development of new colorants or functional materials . Researchers should note that many synthetic azo compounds are known to bioaccumulate and require careful environmental handling . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H18N2O4 B14726265 Bis(2,5-dimethoxyphenyl)diazene CAS No. 6319-28-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6319-28-4

Molecular Formula

C16H18N2O4

Molecular Weight

302.32 g/mol

IUPAC Name

bis(2,5-dimethoxyphenyl)diazene

InChI

InChI=1S/C16H18N2O4/c1-19-11-5-7-15(21-3)13(9-11)17-18-14-10-12(20-2)6-8-16(14)22-4/h5-10H,1-4H3

InChI Key

FXHDKZPLFMIQHU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)N=NC2=C(C=CC(=C2)OC)OC

Origin of Product

United States

Synthetic Strategies for Bis 2,5 Dimethoxyphenyl Diazene and Analogous Aryldiazenes

Oxidative Coupling Methodologies for Diaryldiazene Formation

Oxidative coupling represents a direct and efficient route for the formation of diaryldiazenes from primary aromatic amines. This approach is particularly effective for creating symmetrical azo compounds, where two molecules of the same amine are coupled. nih.gov

The direct oxidation of primary aromatic amines is a fundamental method for synthesizing symmetrical azo compounds like bis(2,5-dimethoxyphenyl)diazene. acs.org In this process, the corresponding primary amine, 2,5-dimethoxyaniline (B66101), undergoes oxidation to form the N=N double bond. ias.ac.in This transformation has been shown to be a green and promising method due to the wide availability of diverse starting materials. nih.gov While conventional methods exist, recent advancements focus on developing catalytic systems that are both efficient and selective, minimizing the formation of byproducts such as nitro or azoxy compounds. nih.gov The reaction essentially involves the dehydrogenative coupling of two amine molecules. A proposed mechanism suggests the initial formation of an aminyl radical via cleavage of an N-H bond, which then dimerizes to a hydrazobenzene (B1673438) intermediate. This intermediate is subsequently oxidized to the final azo product. researchgate.net

The success of oxidative coupling hinges on the choice of the catalytic system and the oxidant. Various systems have been developed to facilitate this transformation under mild and efficient conditions. rsc.orgnih.gov For instance, the oxidation of primary aromatic amines to their corresponding azo derivatives has been achieved using manganese(III) tetraphenylporphyrin (B126558) as a catalyst with sodium periodate (B1199274) as the oxidant. rsc.org Photocatalytic methods have also emerged as a sustainable alternative. One such system employs a MnO2@g-C3N4 catalyst, which utilizes visible light as an energy source at room temperature to drive the oxidation of aromatic amines to aromatic azo-compounds efficiently. nih.gov Another approach involves using lead tetraacetate for the formation of symmetric azo-compounds from primary aromatic amines. acs.org The development of heterogeneous catalysts, such as mesoporous manganese oxide or Cu-CeO2 nanoparticles, allows for easier separation and recycling, enhancing the sustainability of the process. nih.gov

Catalyst SystemOxidantSubstrate ExampleReaction ConditionsKey Finding
Manganese(III) tetraphenylporphyrinSodium periodatePrimary aromatic aminesPresence of heterocyclic nitrogen basesEfficient catalytic oxidation to azo derivatives. rsc.org
MnO₂@g-C₃N₄Visible lightAromatic aminesAcetonitrile, room temperatureHighly efficient and direct photo-oxidation. nih.gov
Mesoporous manganese oxideAirAniline (B41778) derivativesToluene, 110 °CCost-effective synthesis of diverse azo compounds with good reusability. nih.gov
Cu-CeO₂ nanoparticlesHydrogen Peroxide (H₂O₂)AnilineAcetonitrileRealized direct oxidation with high yields and selectivity. nih.gov
Mercury(II) Oxide (HgO)Photo-activatedAniline and substituted anilinesAcetonitrile, room temperatureEfficient and selective photochemical oxidation to azobenzenes. researchgate.net
None (Metal-free)Oxygen / Dimethyl sulfoxide (B87167) (DMSO)AminesHeating in DMSODMSO acts as solvent, radical initiator, and co-reductant. rsc.org

Diazotization-Coupling Pathways for Aryldiazene Construction

The diazotization-coupling reaction is a classical and highly versatile two-step process for synthesizing azo compounds. mdpi.comnih.gov This pathway is particularly valuable for producing unsymmetrical aryldiazenes, although it can also be used for symmetrical ones.

The first step, known as diazotization, involves the conversion of a primary aromatic amine into a diazonium salt. byjus.comweebly.com This is typically achieved by treating the amine, such as 2,5-dimethoxyaniline, with nitrous acid (HNO₂) at low temperatures (0–5 °C). ias.ac.inweebly.com The nitrous acid is usually generated in situ from the reaction of sodium nitrite (B80452) (NaNO₂) with a strong mineral acid like hydrochloric acid (HCl). numberanalytics.commasterorganicchemistry.com The mechanism begins with the formation of the nitrosonium ion (NO⁺), a potent electrophile. masterorganicchemistry.com The amino group of the aromatic amine attacks the nitrosonium ion, leading to an N-nitrosamine intermediate after deprotonation. byjus.com In the acidic medium, this intermediate is protonated and subsequently loses a water molecule to yield the stable aryl diazonium ion (Ar-N₂⁺). byjus.commasterorganicchemistry.com The resulting diazonium salts are often highly reactive and are typically not isolated, but used immediately in the subsequent coupling reaction. nih.govmasterorganicchemistry.com

The second step is the azo coupling reaction, an electrophilic aromatic substitution where the diazonium ion acts as the electrophile. numberanalytics.comnumberanalytics.com It reacts with an electron-rich aromatic compound, known as the coupling component. organic-chemistry.orgwikipedia.org To synthesize the symmetrical this compound via this route, the diazonium salt derived from 2,5-dimethoxyaniline would be reacted with a second molecule of 2,5-dimethoxyaniline, which serves as the coupling component. researchgate.net The electron-donating methoxy (B1213986) groups on the coupling partner activate the aromatic ring, facilitating the electrophilic attack. numberanalytics.com The substitution typically occurs at the para-position relative to the most powerful activating group. organic-chemistry.orgwikipedia.org The pH of the reaction medium is a critical factor; for coupling with aromatic amines, mildly acidic or neutral conditions are generally required. organic-chemistry.orgnptel.ac.in

Diazonium Salt PrecursorCoupling ComponentReaction MediumKey Features
Primary Aromatic Amine (e.g., Aniline)PhenolsAlkaline (high pH)The reaction is faster due to the formation of the more reactive phenoxide ion. numberanalytics.comwikipedia.org
Primary Aromatic AmineAromatic Amines (e.g., Aniline)Mildly acidic or neutralCareful pH control is necessary to ensure the coupling component is sufficiently reactive and the diazonium salt is stable. organic-chemistry.orgnptel.ac.in
Sulfamethoxazole (SMZ)2,5-Dimethoxyaniline (DMA)Aqueous mildly acidicForms a stable orange-yellow azo dye, demonstrating DMA's utility as a coupling agent. researchgate.net
p-NitroanilineBarbituric acidSolid-state grinding with p-TsAAn environmentally friendly "green" method that avoids traditional solvents. icrc.ac.ir

Modular Synthetic Approaches to Substituted Diazenes

Modular synthesis provides a strategic advantage for creating a diverse library of substituted diazenes, particularly those with complex or asymmetric structures. These methods involve the stepwise construction of the molecule, allowing for the introduction of various functional groups. researchgate.netmdpi.com One classical modular method is the Mills reaction, which involves the condensation of an aromatic nitroso compound with a primary aromatic amine. mdpi.combohrium.com This allows for the combination of two different aromatic fragments to produce an unsymmetrical azo compound.

More contemporary modular strategies leverage modern synthetic reactions. For example, a redox isomerization strategy can be used to synthesize p-formylazobenzenes from p-nitrobenzyl alcohol. nih.gov These resulting azo-aldehydes serve as versatile platforms that can be readily converted into a variety of photoswitchable compounds using simple and efficient "click chemistry," such as reactions with hydrazides. nih.gov Another approach involves synthesizing a core azobenzene (B91143) structure with reactive handles, such as a hydroxyl group, which can then be further functionalized. For instance, meta-di-substituted hydroxyl azobenzenes can be prepared by coupling a diazonium salt with phenol, followed by alkylation of the hydroxyl group to introduce desired functionalities. mdpi.com These modular strategies are invaluable for designing and synthesizing azobenzenes with tailored properties for applications in materials science and photopharmacology. mdpi.comdigitellinc.com

Diazene-Directed Construction of Complex Molecular Architectures

The diazene (B1210634) moiety can serve as a temporary linker to bring together two molecular fragments, which can then be joined through a subsequent reaction, often with the expulsion of dinitrogen gas. This "diazene-directed" strategy has proven particularly effective in the synthesis of complex natural products, such as alkaloids. nih.govsafrole.com

A notable application of this methodology is in the construction of heterodimeric alkaloids. marketinsights.report In this approach, two different amine precursors are first linked together through a sulfamide (B24259) bridge, which is then oxidized to form an unsymmetrical diazene. Subsequent photolytic or thermal extrusion of dinitrogen generates two distinct radical species in close proximity within a solvent cage, leading to their selective coupling. nih.govmarketinsights.report This method provides a high degree of control over the formation of challenging carbon-carbon bonds, particularly at sterically hindered quaternary centers. nih.gov

The power of this strategy is demonstrated in the modular synthesis of oligocyclotryptamines. By preparing different aryl-alkyl diazene monomers, complex oligomeric structures can be assembled in a controlled, iterative fashion. safrole.com This modularity allows for the synthesis of various enantiopure oligocyclotryptamine molecules by simply changing the diazene monomer, offering a generalizable route to these biologically active compounds. safrole.com

Stereochemical Control in Diazene Synthesis

Achieving stereochemical control is a paramount challenge in organic synthesis. In the context of diazene chemistry, this control can be exerted at various stages, from the synthesis of chiral diazene precursors to the stereoselective transformation of the resulting products. core.ac.uk

The synthesis of enantiopure diazenes is a key step in transferring chirality to the final product. One approach involves the use of chiral auxiliaries, which are enantiomerically pure groups temporarily attached to the diazene precursor to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed.

Another strategy involves the use of chiral catalysts to control the formation of the diazene itself or to influence subsequent reactions. For instance, the atroposelective synthesis of axially chiral diaryl ethers has been achieved through an N-heterocyclic carbene (NHC)-catalyzed esterification of prochiral dialdehydes. rsc.org While not a direct synthesis of a chiral diazene, this highlights the use of catalysis to control stereochemistry in complex aromatic systems. Similarly, the enantio- and diastereoselective synthesis of biaryl sulfilimines, which possess both axial and sulfur-central chirality, has been accomplished using a copper/chiral cobalt anion-catalyzed sulfur-arylation. chemrxiv.org

In the context of diazene-directed synthesis of alkaloids, the stereochemistry of the amine precursors is directly translated to the final coupled product. The controlled, solvent-caged radical combination ensures that the stereochemical integrity of the starting materials is maintained in the final heterodimer. nih.govmarketinsights.report This provides a powerful method for the construction of complex molecules with multiple, well-defined stereocenters. nih.gov

Synthetic Utility of 2,5-Dimethoxyphenyl Precursors

The 2,5-dimethoxyphenyl moiety, and its corresponding precursors like 2,5-dimethoxyaniline and 2,5-dimethoxybenzaldehyde, are valuable building blocks in organic synthesis due to their specific electronic and steric properties. guidechem.comorientjchem.org The two methoxy groups at the 2 and 5 positions activate the aromatic ring towards electrophilic substitution and influence the regioselectivity of reactions.

2,5-Dimethoxyaniline is a key intermediate in the dye and pharmaceutical industries. marketinsights.reportguidechem.com It serves as a precursor for the synthesis of various dyes and pigments. guidechem.com In medicinal chemistry, this aniline derivative is a building block for the synthesis of a range of biologically active compounds. marketinsights.report For example, it can be used in the synthesis of electroactive polymers like poly(2,5-dimethoxyaniline) (PDMA), which has applications in electrochromic devices. scielo.br The synthesis of 2,5-dimethoxyaniline itself can be achieved through methods such as the reduction of 2,5-dimethoxynitrobenzene. guidechem.com

2,5-Dimethoxybenzaldehyde is another versatile precursor. Its aldehyde group can participate in a wide range of chemical transformations, including condensation reactions with nucleophiles. orientjchem.org For example, it can react with acetone (B3395972) in a mixed aldol (B89426) condensation to form curcumin (B1669340) derivatives. orientjchem.org It also serves as a key starting material for the synthesis of various phenethylamines. safrole.com The aldehyde can also react with nitrogen nucleophiles like ammonia (B1221849) or primary amines to form imines (Schiff bases), which are themselves versatile intermediates for the synthesis of more complex molecules. safrole.com

The following table provides examples of the synthetic utility of 2,5-dimethoxyphenyl precursors:

PrecursorReagent(s)Product TypeApplication/Significance
2,5-DimethoxyanilineOxidizing Agent (e.g., catalyst and O₂)This compoundAzo dye, potential organic material
2,5-DimethoxyanilineMonomer for polymerizationPoly(2,5-dimethoxyaniline)Electrochromic devices
2,5-DimethoxybenzaldehydeAcetone, BaseCurcumin derivativePotential biological activity
2,5-DimethoxybenzaldehydeAmmonia or Primary AminesImine (Schiff base)Intermediate for heterocyclic synthesis

Advanced Spectroscopic and Structural Elucidation of Bis 2,5 Dimethoxyphenyl Diazene

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For Bis(2,5-dimethoxyphenyl)diazene, which possesses a plane of symmetry in its stable trans isomer, NMR spectra are expected to be relatively simple, reflecting the equivalence of the two substituted phenyl rings.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of this compound, the protons on the aromatic rings and the methoxy (B1213986) groups give rise to characteristic signals. Due to the molecule's symmetry, only three aromatic proton signals and two methoxy proton signals are anticipated.

The proton attached to C3 (ortho to one methoxy group and meta to the other) is expected to appear as a doublet. The proton at C4 (between the two methoxy groups) would likely be a doublet of doublets, and the proton at C6 (ortho to the diazene (B1210634) linkage) would also be a doublet. The two methoxy groups (at C2 and C5) are in distinct chemical environments and should therefore produce two separate singlets. Based on data from analogous compounds like 2,5-dimethoxybenzyl alcohol and other substituted azobenzenes, the expected chemical shifts can be predicted. nih.govchemicalbook.com

Expected ¹H NMR Data for this compound

Proton AssignmentExpected Chemical Shift (δ, ppm)Expected MultiplicityExpected Coupling Constant (J, Hz)
Ar-H (C6-H)~7.4 - 7.6d (doublet)~3.0
Ar-H (C3-H)~7.0 - 7.2d (doublet)~9.0
Ar-H (C4-H)~6.9 - 7.1dd (doublet of doublets)J1 ≈ 9.0, J2 ≈ 3.0
-OCH₃ (C2)~3.8 - 4.0s (singlet)N/A
-OCH₃ (C5)~3.7 - 3.9s (singlet)N/A

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For the symmetric this compound, eight distinct carbon signals are expected: six for the aromatic carbons and two for the methoxy carbons. The chemical shifts are influenced by the electron-donating methoxy groups and the electron-withdrawing diazene linkage.

The carbons directly bonded to oxygen (C2 and C5) will be significantly downfield. The carbon attached to the nitrogen (C1) will also be downfield, though typically less so than the oxygen-bound carbons in this type of system. The remaining aromatic carbons (C3, C4, C6) and the two methoxy carbons will appear at more shielded, upfield positions. Predictions for these shifts can be inferred from data on compounds with similar substitution patterns, such as (E)-1,2-bis(2-methoxyphenyl)diazene and various 2,5-dimethoxyphenyl derivatives. nih.govrsc.org

Expected ¹³C NMR Data for this compound

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C2~154
C5~152
C1~142
C4~118
C6~115
C3~114
-OCH₃ (C2)~56.5
-OCH₃ (C5)~56.0

Investigations of Molecular Magnetizability via NMR

Beyond simple structural assignment, NMR spectroscopy can probe subtle magnetic properties and dynamic processes within molecules. For azobenzene (B91143) derivatives, investigations into long-lived singlet states (LLS) of ¹⁵N spin pairs have demonstrated the influence of molecular symmetry and environment on nuclear spin relaxation times. By selectively creating a singlet state between two coupled ¹⁵N nuclei in the diazene bond, spin order can be preserved for times much longer than the standard longitudinal relaxation time (T₁).

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Characteristic Vibrational Modes of the Diazene Linkage and Aromatic Rings

The vibrational spectrum of this compound is expected to be rich with characteristic bands corresponding to the diazene (N=N) bond and the substituted aromatic rings.

Diazene (N=N) Stretch: The N=N stretching vibration in trans-azobenzenes is typically weak in the IR spectrum but gives a moderately strong Raman signal. It is expected to appear in the 1400-1450 cm⁻¹ region. The corresponding vibration in the cis-isomer is IR active and appears at a higher frequency.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the phenyl rings typically appear as a series of bands in the 1450-1610 cm⁻¹ region.

Aromatic C-H Stretching: These vibrations give rise to signals above 3000 cm⁻¹.

C-O Stretching: The aryl-alkyl ether linkages will produce strong, characteristic bands in the IR spectrum, typically in the 1200-1275 cm⁻¹ (asymmetric stretch) and 1000-1075 cm⁻¹ (symmetric stretch) regions.

Out-of-Plane (OOP) Bending: The C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region are often strong in the IR spectrum and are diagnostic of the substitution pattern on the aromatic ring.

Expected Characteristic Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Primary Activity
Aromatic C-H Stretch3000 - 3100IR/Raman
Aliphatic C-H Stretch (-OCH₃)2830 - 2980IR/Raman
Aromatic C=C Stretch1450 - 1610IR/Raman
N=N Stretch (trans)1400 - 1450Raman
Asymmetric C-O-C Stretch1200 - 1275IR
Symmetric C-O-C Stretch1000 - 1075IR
Aromatic C-H Out-of-Plane Bending700 - 900IR

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for confirming the molecular weight of a synthesized compound and for gaining structural insights through the analysis of its fragmentation patterns.

For this compound (C₁₆H₁₈N₂O₄), the molecular formula gives a monoisotopic mass of approximately 302.1267 g/mol . In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) would be expected at m/z ≈ 302.

The fragmentation of azobenzenes under EI conditions is well-characterized. A common and often significant fragmentation pathway involves the cleavage of one of the C-N bonds, followed by the loss of a nitrogen molecule (N₂), leading to the formation of a biphenyl-type radical cation. Another typical fragmentation involves the cleavage of the methoxy groups.

Expected Key Fragments in the Mass Spectrum of this compound

m/z Value (approx.)Proposed Fragment IdentityFormula
302Molecular Ion [M]⁺[C₁₆H₁₈N₂O₄]⁺
287Loss of methyl radical [M - CH₃]⁺[C₁₅H₁₅N₂O₄]⁺
151Dimethoxybenzene diazonium ion [C₈H₉N₂O₂]⁺[C₈H₉N₂O₂]⁺
136Dimethoxyphenyl radical cation [C₈H₈O₂]⁺[C₈H₈O₂]⁺
108Loss of CO from dimethoxyphenyl fragment [C₇H₈O]⁺[C₇H₈O]⁺

X-ray Diffraction Analysis for Solid-State Structural Determination

X-ray diffraction on single crystals is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. Although a crystal structure for this compound itself is not publicly available, the analysis of a closely related compound, 2,6-bis(2,5-dimethoxyphenyl)-3,5-dimethylpiperidin-4-one , provides significant insight into the likely structural features of the 2,5-dimethoxyphenyl moiety in a crystalline environment. researchgate.net

The crystal structure of this piperidin-4-one derivative reveals a chair conformation for the central piperidine (B6355638) ring, with the aryl and alkyl substituents in equatorial orientations. researchgate.net The two 2,5-dimethoxyphenyl rings are not coplanar, exhibiting a dihedral angle of 61.7(1)° between their planes. researchgate.net

Table 2: Crystallographic Data for 2,6-bis(2,5-dimethoxyphenyl)-3,5-dimethylpiperidin-4-one

ParameterValueReference
Chemical Formula C23H29NO5 researchgate.net
Crystal System Monoclinic researchgate.net
Space Group P21/c researchgate.net
a (Å) 11.088(2) researchgate.net
b (Å) 19.389(4) researchgate.net
c (Å) 10.428(2) researchgate.net
**β (°) **102.78(3) researchgate.net
Volume (ų) 2185.2(7) researchgate.net
Z 4 researchgate.net
R-factor [F > 2σ(F)] 0.046 researchgate.net

Data from a related compound, 2,6-bis(2,5-dimethoxyphenyl)-3,5-dimethylpiperidin-4-one, as a proxy for the structural analysis of the 2,5-dimethoxyphenyl group.

The crystal packing of 2,6-bis(2,5-dimethoxyphenyl)-3,5-dimethylpiperidin-4-one is primarily governed by van der Waals forces, with no strong directional interactions such as classical hydrogen bonds being observed. researchgate.net The absence of significant intermolecular interactions is a notable feature of its solid-state structure. This suggests that the packing is largely influenced by the shape of the molecule. In other systems containing 2,5-dimethoxyphenyl groups, C—H⋯π interactions have been observed to play a role in stabilizing the crystal lattice. nih.gov For instance, in 2-(2,5-dimethoxyphenyl)benzo[d]thiazole, the packing involves C—H⋯O, C—H⋯π, and π–π contacts. nih.gov

Advanced Microscopy Techniques for Morphological and Nanoscale Characterization

Advanced microscopy techniques are essential for understanding the surface morphology and nanoscale features of solid materials.

There is no specific information available in the surveyed scientific literature regarding the analysis of this compound using Scanning Electron Microscopy (SEM). This technique would typically be employed to study the crystal habit, surface topography, and particle size distribution of the solid material.

Similarly, no studies detailing the use of Transmission Electron Microscopy (TEM) for the characterization of this compound were found in the reviewed literature. TEM could provide insights into the internal crystalline structure, defects, and nanoscale ordering of the compound.

Photophysical Properties and Photo Induced Phenomena of Bis 2,5 Dimethoxyphenyl Diazene

Photoisomerization Dynamics in Aryldiazenes

The defining characteristic of aryldiazenes is their ability to undergo reversible photoisomerization between two geometric isomers, E (trans) and Z (cis). This process forms the basis for their application as molecular switches. nih.gov

The diazene (B1210634) bond (-N=N-) does not permit free rotation, leading to the existence of two distinct isomers. researchgate.net

E (trans) Isomer: The phenyl groups are on opposite sides of the N=N bond. This configuration is nearly planar and is the thermodynamically more stable isomer due to reduced steric hindrance. nih.gov

Z (cis) Isomer: The phenyl groups are on the same side of the N=N bond. This isomer has a non-planar, bent structure and is thermodynamically less stable. nih.gov

Irradiation with light of a suitable wavelength can induce isomerization in both directions. Typically, irradiating the E-isomer with UV light corresponding to its strong π→π* absorption band populates the excited state, which then relaxes to a mixture of E and Z isomers on the ground state, leading to an enrichment of the Z form. rsc.orgnih.gov Conversely, irradiating the Z-isomer with visible light, corresponding to its n→π* band, can drive the reverse Z→E transformation. rsc.org The Z→E isomerization can also occur thermally in the dark. elsevierpure.com

The photoisomerization of azobenzenes is primarily a unimolecular process, meaning a single molecule absorbs a photon and undergoes a conformational change. The quantum yield of this process—the efficiency with which an absorbed photon leads to an isomerization event—is highly dependent on the excitation wavelength and the molecular structure.

The environment can also play a role. For instance, spatial confinement within host-guest complexes has been shown to alter the excited-state dynamics and isomerization yields of azobenzenes. In such constrained environments, what is normally a unimolecular reaction can be influenced by interactions with the host molecule. For Bis(2,5-dimethoxyphenyl)diazene in a standard solution, its photoreactivity would be expected to be unimolecular.

Excited State Characterization and Relaxation Mechanisms

Upon absorption of a photon, the azobenzene (B91143) molecule is promoted to an electronically excited state, such as the S₁ (n,π) or S₂ (π,π) state. rsc.org The subsequent relaxation and isomerization pathways have been a subject of extensive research and debate. Two primary mechanisms have been proposed for the E→Z isomerization:

Rotation: This mechanism involves a torsional motion around the N=N double bond in the excited state, leading to a perpendicular geometry from which the molecule can relax to either the E or Z ground state. rsc.orgmdpi.com

Inversion: This pathway involves an in-plane, scissor-like motion of one of the phenyl groups, passing through a linear transition state. mdpi.com

Current understanding suggests that the operative mechanism can depend on the specific excited state that is populated. Following n→π* (S₁) excitation, the inversion pathway is often considered dominant for the E→Z process, while rotation is favored for the Z→E process. mdpi.com Following π→π* (S₂) excitation, the molecule is believed to undergo very rapid internal conversion to the S₁ state (in less than a picosecond), from which isomerization then proceeds.

For this compound, the electron-donating methoxy (B1213986) substituents are expected to influence the energies of the excited states and potentially the barriers to rotation and inversion, thereby affecting the rates and quantum yields of isomerization. However, detailed mechanistic studies specific to this molecule are not available in the reviewed literature.

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
2,2',5,5'-tetramethoxyazobenzene

Singlet and Triplet States in Diazene Photochemistry

The photochemistry of diazenes, including this compound, is fundamentally governed by the transitions between different electronic states, primarily the singlet (S) and triplet (T) states. Upon absorption of light, a molecule is promoted from its ground state (S₀) to an excited singlet state (S₁, S₂, etc.). From the excited singlet state, the molecule can undergo several processes: it can return to the ground state via fluorescence or non-radiative decay, or it can undergo intersystem crossing (ISC) to a triplet state (T₁).

In the context of diazenes, both singlet and triplet states can be involved in the characteristic trans-cis isomerization. Generally, direct irradiation leads to the population of an excited singlet state. For many aryl diazenes, the triplet state is believed to be the ground state, but the initial photochemical event often produces the singlet carbene, which can then relax to the triplet state through intersystem crossing. chemrxiv.org The energy gap between the singlet and triplet states is a critical parameter that influences the reaction pathways. Triplet carbenes are known to react with molecular oxygen, leading to ketone byproducts, whereas singlet carbenes are generally immune to this side reaction. chemrxiv.org

The specific characteristics of the singlet and triplet states of this compound, such as their energies and lifetimes, would require specific experimental data, which is not widely available in the literature. However, based on the behavior of related substituted azobenzenes, it can be inferred that the presence of the electron-donating methoxy groups at the ortho positions influences the relative energies of the n→π* and π→π* transitions, which in turn affects the efficiency of photoisomerization and the population of singlet and triplet states.

Solvatochromic Effects on Photophysical Behavior

Solvatochromism refers to the change in the color of a chemical substance when the polarity of the solvent in which it is dissolved is changed. This phenomenon arises from the differential solvation of the ground and excited states of the molecule. For this compound, the polarity of the solvent is expected to have a significant impact on its absorption and emission spectra.

In a study of tetra-(ortho)substituted azobenzenes bearing dimethoxy groups, it was found that the predominant factors influencing the solvatochromic properties of the neutral molecules are the solvent's basicity and polarity, which induce bathochromic (red) shifts of the π–π* absorption bands. rsc.org This suggests that the excited state is more polar than the ground state and is therefore stabilized to a greater extent by polar solvents. Conversely, the absorption maxima of the protonated forms of these compounds showed hypsochromic (blue) shifts with increasing solvent polarity. rsc.org

While a detailed data table for this compound is not available, the general trend for similar compounds is a red shift in the absorption maximum with increasing solvent polarity. This behavior is indicative of a more polar excited state, a common feature in push-pull azobenzenes where electron-donating and electron-withdrawing groups create a charge-transfer character in the excited state.

Structure-Photophysical Property Relationships in Substituted Diazenes

The photophysical properties of diazenes are highly tunable by modifying their chemical structure. The position and nature of substituents on the aromatic rings can profoundly alter the absorption spectra, quantum yields of isomerization, and thermal relaxation rates.

In the case of this compound, the two methoxy groups on each phenyl ring are key structural features. The ortho-methoxy groups, in particular, are known to have a significant steric and electronic effect. Research on tetra-(ortho)substituted azobenzenes has shown that these substituents can lead to twisted conformations. rsc.org This twisting of the aromatic rings with respect to the azo group can influence the electronic coupling and, consequently, the photophysical properties.

Furthermore, the electron-donating nature of the methoxy groups is expected to red-shift the π→π* absorption band compared to unsubstituted azobenzene. This is a general trend observed in "push-pull" azobenzenes, where electron-donating groups are paired with electron-withdrawing groups to tune the electronic properties. nih.govacs.orgacs.org While this compound is a symmetrical "push-push" system, the electronic influence of the methoxy groups still plays a crucial role. Studies on other alkoxy-substituted azobenzenes have shown that increasing the electron-donating strength of the substituents can lead to a red shift in the absorption spectrum. researchgate.net

The following table provides a conceptual overview of how substituents can affect the photophysical properties of diazenes, based on general principles observed in related compounds.

PropertyEffect of Electron-Donating Groups (e.g., -OCH₃)Effect of Electron-Withdrawing Groups (e.g., -NO₂)
λmax of π→π transitionBathochromic shift (to longer wavelengths)Bathochromic shift (especially in push-pull systems)
λmax of n→π transitionGenerally less affected, may be blue-shiftedCan be red-shifted, may overlap with π→π*
Quantum Yield of Isomerization Can be enhanced or reduced depending on the systemOften enhanced in push-pull systems
Thermal Relaxation Rate (cis to trans) Can be slowed down or acceleratedGenerally accelerated

It is important to note that the specific effects for this compound would depend on the interplay of electronic and steric factors, and detailed experimental studies are necessary for a precise quantitative understanding.

Reactivity, Reaction Mechanisms, and Transformation Pathways of Bis 2,5 Dimethoxyphenyl Diazene

Thermal and Photochemical Azo Bond Cleavage

The azo bond in diazenes can be cleaved under either thermal or photochemical conditions, leading to the formation of highly reactive radical species. researchgate.net This process is a cornerstone of diazene (B1210634) chemistry, enabling the formation of new carbon-carbon bonds. researchgate.net

Dinitrogen Extrusion Processes and Biradical Intermediates

Upon heating or irradiation with UV light, diazenes undergo dinitrogen extrusion, a process where the nitrogen molecule is eliminated as a gas. researchgate.net This elimination is thermodynamically favorable and serves as a strong driving force for the reaction. The primary outcome of this process is the generation of two carbon-centered radicals. In the case of cyclic 1,2-diazenes, this extrusion leads to the formation of a biradical species. researchgate.net These biradical intermediates are highly reactive and can subsequently participate in various intramolecular bond-forming reactions.

The general process can be represented as: R-N=N-R' → R• + •R' + N₂

The formation of these biradical species allows for the construction of sterically hindered carbon centers with good functional group tolerance.

Mechanistic Studies of Radical Formation from Diazenes

The mechanism of dinitrogen extrusion from diazenes to form carbon-based biradicals can proceed through two main pathways. One pathway involves the simultaneous cleavage of both carbon-nitrogen (C-N) bonds. The alternative is a stepwise mechanism that proceeds through a diazinyl radical intermediate. The nature of the diazene, particularly its symmetry, can influence which pathway is favored. Unsymmetrical diazenes are more likely to undergo the stepwise scission process. While the radical intermediates are highly reactive and enable the formation of desired products, there is a possibility of uncontrolled radical attacks leading to the formation of undesired byproducts.

Rearrangement Reactions and Cycloadditions Mediated by Diazenes

The biradical intermediates generated from the dinitrogen extrusion of diazenes are versatile and can undergo a range of subsequent reactions, including rearrangements and cycloadditions. These transformations are valuable for synthesizing complex cyclic and polycyclic structures.

Ring Contraction via Nitrogen Deletion

A significant application of dinitrogen extrusion from cyclic diazenes is in ring contraction reactions. researchgate.net Following the elimination of the nitrogen molecule, the resulting biradical can undergo intramolecular coupling to form a new, smaller ring system. This method has been successfully employed to access highly strained molecular scaffolds such as fused and bridged cyclopropanes and cyclobutanes.

Homo- and Heterodimerization Processes

The radical species generated from diazene decomposition can also participate in dimerization reactions. Homodimerization involves the coupling of two identical radical fragments, while heterodimerization involves the coupling of different radical species. These processes are fundamental in forming new carbon-carbon bonds.

Trimethylenemethane (TMM)-diyl Cycloaddition

A particularly powerful application of diazene chemistry is the generation of trimethylenemethane (TMM)-diyl intermediates for use in [3+2] cycloaddition reactions. nih.govwikipedia.org TMM-diyls are transient species that can be generated from the dinitrogen extrusion of five-membered 1,2-diazenes. These intermediates can then be trapped by an olefin in an intramolecular or intermolecular fashion to construct five-membered rings. wikipedia.org This strategy is highly effective for the annulation of polycyclic fused and angular architectures. The cycloaddition can proceed through either a concerted or a stepwise mechanism, with the stereochemical outcome often depending on the specific reaction conditions and the nature of the TMM precursor. wikipedia.org

Precursor TypeReaction TypeIntermediateProduct TypeRef.
Bicyclic Azo Compounds (Diazenes)Thermal or Photochemical Dinitrogen ExtrusionTrimethylenemethane (TMM) DiylFunctionalized Cyclopentanes chem-station.com
Methylenecyclopropenes (MCPs)Thermal OpeningZwitterionic TMMsCyclopentanes chem-station.com
Silylated Allylic AcetatesPalladium CatalysisTMM SynthonsSubstituted Cyclopentanes chem-station.com

Electrophilic and Nucleophilic Reactivity at the Diazene Moiety

The diazene moiety (-N=N-) is the central functional group in azobenzenes and is characterized by the presence of a nitrogen-nitrogen double bond. This bond, along with the lone pairs of electrons on the nitrogen atoms, serves as a primary site for both electrophilic and nucleophilic attacks. The electronic nature of the aromatic rings directly influences the reactivity of the diazene group. In Bis(2,5-dimethoxyphenyl)diazene, the two methoxy (B1213986) groups on each phenyl ring are strong electron-donating groups due to the resonance effect. This increased electron density on the aromatic rings also influences the diazene bridge.

Reactions Involving Aromatic Substituents (e.g., Ethoxycarbonylation)

While direct electrophilic attack on the diazene nitrogen atoms can occur, the electron-rich nature of the phenyl rings in this compound makes them susceptible to electrophilic aromatic substitution. The directing effects of the existing substituents play a crucial role in determining the position of the incoming electrophile. The 2,5-dimethoxy substitution pattern activates the aromatic ring, although the steric hindrance from the ortho-methoxy group can influence the regioselectivity of the reaction.

One such electrophilic substitution is ethoxycarbonylation. This reaction typically involves the introduction of an ethoxycarbonyl group (-COOEt) onto the aromatic ring. While specific studies on the ethoxycarbonylation of this compound are not extensively documented, the general principles of electrophilic aromatic substitution on highly activated benzene (B151609) rings would apply. The reaction would likely require a suitable electrophilic source of the ethoxycarbonyl group, such as ethyl chloroformate, and a Lewis acid catalyst. The regioselectivity would be dictated by the combined directing effects of the two methoxy groups and the diazene bridge.

Interaction with Electron-Rich Species in Azo Coupling

Azo coupling is a classic electrophilic aromatic substitution reaction where a diazonium salt acts as the electrophile and couples with an electron-rich aromatic compound (the coupling component). In the context of this compound, the molecule itself is the product of an azo coupling reaction, likely from the diazotization of 2,5-dimethoxyaniline (B66101) followed by self-coupling or coupling with another molecule of 2,5-dimethoxyaniline.

The diazene itself can potentially interact with other electron-rich species. However, the aryldiazonium cation is the reactive electrophile in azo coupling. Once the stable diazene is formed, its role as an electrophile in a subsequent azo coupling is significantly diminished. Instead, the electron-rich aromatic rings of this compound could theoretically act as a coupling component for a different, more reactive diazonium salt. In such a scenario, the high electron density of the dimethoxy-substituted phenyl rings would facilitate the electrophilic attack by the diazonium cation.

Chemoselectivity and Regioselectivity in Diazene Transformations

Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity concerns the position at which a reaction occurs. In a molecule like this compound, with multiple potential reaction sites—the diazene bridge and the activated aromatic rings—both concepts are of paramount importance.

The transformations of this compound are expected to be highly dependent on the reaction conditions and the nature of the reagents. For instance, reactions targeting the diazene moiety, such as reduction or oxidation, would need to compete with potential reactions on the aromatic rings. The reduction of the azo group to a hydrazo derivative or further to the corresponding anilines is a common transformation for azobenzenes. The choice of reducing agent would be critical to ensure chemoselectivity.

Regioselectivity in electrophilic aromatic substitutions on the phenyl rings of this compound is governed by the powerful ortho, para-directing nature of the methoxy groups. The position of substitution would be a result of the interplay between the electronic activation and steric hindrance. The vacant positions on the aromatic rings (positions 3, 4, and 6) would be the potential sites for substitution. The directing influence of the large diazene bridge would also play a role in determining the final regiochemical outcome.

Below is a table summarizing the expected reactivity and selectivity based on general principles of organic chemistry, in the absence of specific experimental data for this compound.

Reaction TypeReagent/ConditionsPotential Product(s)Expected Selectivity
Electrophilic Aromatic Substitution Electrophile (e.g., Br₂, HNO₃)Substituted this compoundRegioselectivity: Substitution is expected to be directed by the methoxy groups to the positions ortho and para to them. Steric hindrance from the existing substituents and the diazene bridge will influence the final position.
Reduction of Azo Group Reducing agent (e.g., Na₂S₂O₄, H₂/Pd)Bis(2,5-dimethoxyphenyl)hydrazine or 2,5-DimethoxyanilineChemoselectivity: The azo bond is generally susceptible to reduction. Stronger reducing agents may lead to cleavage into the corresponding anilines.
Oxidation of Azo Group Oxidizing agent (e.g., H₂O₂, m-CPBA)Bis(2,5-dimethoxyphenyl)azoxybenzeneChemoselectivity: The nitrogen atoms of the diazene bridge can be oxidized to form an azoxy group.

Theoretical and Computational Investigations of Bis 2,5 Dimethoxyphenyl Diazene

Quantum Chemical Calculations of Electronic Structure

No specific studies applying quantum chemical calculations to determine the electronic structure of Bis(2,5-dimethoxyphenyl)diazene were identified.

Ab Initio and Post-Hartree-Fock Methods (e.g., SAC-CI) in Diazene (B1210634) Studies

There is no available research that employs ab initio or post-Hartree-Fock methods such as Symmetry-Adapted Cluster-Configuration Interaction (SAC-CI) specifically for the analysis of this compound. Studies on related molecules, such as 1,4-dimethoxy-2,5-bis[2-(thien-2-yl)ethenyl]benzene, have utilized SAC-CI, demonstrating the method's applicability to similar systems, but direct data for the target compound is not present.

Electron Correlation and Relativistic Effects in Electronic Structure Calculations

Discussions on the importance of electron correlation and relativistic effects are common in the computational chemistry of molecules containing heavy atoms. However, no specific calculations or analyses detailing these effects on the electronic structure of this compound were found in the searched literature.

Molecular Geometry, Conformational Analysis, and Energetics

Specific computational data regarding the molecular geometry, conformational analysis, and energetics of this compound is not available in the reviewed sources.

Ground State (S0) and Excited State (S1) Geometry Optimization

No studies were found that report the optimized geometries of the ground state (S0) or the first excited state (S1) for this compound. The significant change in geometry upon photoisomerization is a key feature of azobenzenes, but the specific bond lengths and angles for this substituted version have not been documented in the available literature.

Relative Stability of Isomers and Conformers

Information detailing the relative stability of the E and Z isomers or other potential conformers of this compound, as determined by computational methods, could not be located. While the trans (E) isomer of azobenzene (B91143) is generally more stable than the cis (Z) isomer, the precise energy differences for the 2,5-dimethoxy substituted derivative are not documented.

Computational Studies of Reaction Mechanisms and Dynamics

Computational methods are instrumental in elucidating the complex reaction mechanisms and dynamics of azo compounds. These studies provide a micro-level view of the chemical transformations, tracking the movement of atoms and changes in energy throughout a reaction.

The simulation of chemical dynamics for this compound would involve ab initio molecular dynamics (AIMD). This method allows for the exploration of the potential energy surface of the molecule as the reaction proceeds. By simulating the trajectories of atoms over time, typically on the femtosecond scale, researchers can observe the intricate dance of bond breaking and formation. These simulations are crucial for understanding the influence of temperature and pressure on the reaction outcomes and for identifying short-lived, high-energy intermediates that dictate the reaction pathway.

A key reaction of diazenes is the extrusion of dinitrogen (N₂) gas, typically induced by heat or light, which generates radical species. For this compound, a symmetrical molecule, the primary mechanistic question is whether the two C-N bonds break simultaneously or in a stepwise fashion.

Concerted Pathway: In a concerted mechanism, both C-N bonds would break at the same time, leading directly to the formation of two 2,5-dimethoxyphenyl radicals and a molecule of nitrogen gas.

Stepwise Pathway: A stepwise mechanism would involve the initial cleavage of one C-N bond to form a diazenyl radical intermediate. This intermediate would then undergo a second cleavage to release N₂ and the second aryl radical. While unsymmetrical diazenes often favor a stepwise process, computational studies on symmetrical systems are necessary to determine the operative pathway, which is highly dependent on the electronic and steric nature of the substituents.

Density Functional Theory (DFT) calculations would be employed to map the potential energy surface for both pathways. By locating the transition states and intermediates and calculating their relative energies, a definitive mechanism can be proposed.

Prediction of Spectroscopic Parameters and Optical Properties

Computational chemistry provides highly accurate predictions of various spectroscopic parameters, which are invaluable for identifying and characterizing molecules.

The spectroscopic signature of this compound can be predicted with a high degree of accuracy using established computational methods.

NMR Spectra: The prediction of ¹H and ¹³C NMR chemical shifts is typically performed using the Gauge-Independent Atomic Orbital (GIAO) method, often coupled with DFT functionals like B3LYP or M06-2X and a suitable basis set such as 6-311++G(d,p). The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). Comparing these predicted spectra with experimental data is a powerful method for structural verification.

IR Spectra: The vibrational frequencies corresponding to the infrared absorption bands are calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations yield the harmonic frequencies, which are often systematically scaled to account for anharmonicity and achieve better agreement with experimental spectra. This allows for the assignment of specific vibrational modes, such as the N=N stretch and the C-O-C stretches of the methoxy (B1213986) groups.

UV-Vis Spectra: The electronic transitions that give rise to UV-Vis absorption are modeled using Time-Dependent Density Functional Theory (TD-DFT). These calculations provide the excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and the intensity of the absorption bands, respectively.

Table 1: Illustrative Predicted Spectroscopic Data for this compound

ParameterPredicted ValueComputational Method
¹H NMR (Aromatic H)6.8 - 7.5 ppmGIAO-B3LYP/6-311++G(d,p)
¹H NMR (Methoxy H)3.8 - 4.0 ppmGIAO-B3LYP/6-311++G(d,p)
¹³C NMR (Aromatic C)110 - 155 ppmGIAO-B3LYP/6-311++G(d,p)
IR Freq. (N=N Stretch)~1450 cm⁻¹B3LYP/6-31G(d) (scaled)
UV-Vis λ_max~350 nmTD-DFT/B3LYP/6-31+G(d)

The properties of a molecule, particularly its electronic spectrum, can be significantly influenced by the solvent. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that can be incorporated into DFT and TD-DFT calculations. In PCM, the solvent is treated as a continuous dielectric medium that polarizes in response to the solute's charge distribution. This approach allows for the accurate prediction of spectroscopic properties in different solvent environments, providing a more realistic comparison with experimental data collected in solution.

Analysis of Noncovalent Interactions through Computational Methods

Noncovalent interactions (NCIs) play a crucial role in determining the three-dimensional structure and packing of molecules in the solid state. For this compound, these interactions would include van der Waals forces, π-π stacking between the phenyl rings, and weaker C-H···O and C-H···π interactions.

Computational methods such as Noncovalent Interaction (NCI) analysis, also known as Reduced Density Gradient (RDG) analysis, are used to visualize and characterize these weak interactions. This method analyzes the electron density and its gradient to identify regions of space where noncovalent interactions occur. The results are typically displayed as colored isosurfaces, where different colors indicate the type and strength of the interaction (e.g., blue for strong attractive interactions like hydrogen bonds, green for weak van der Waals interactions, and red for repulsive steric clashes). This analysis provides a detailed and intuitive picture of the forces that govern the supramolecular assembly of the compound.

Hydrogen Bonding Networks in Diazene Structures

In the absence of a crystal structure for this compound, a definitive analysis of its hydrogen bonding network is not possible. However, the molecular structure contains potential hydrogen bond acceptors in the form of the oxygen atoms of the methoxy groups and the nitrogen atoms of the diazene bridge.

π-π Stacking Interactions in Molecular Aggregates

π-π stacking interactions are a common feature in the crystal structures of aromatic compounds, including azobenzene derivatives. These interactions, arising from the overlap of π-orbitals between adjacent aromatic rings, play a crucial role in stabilizing the crystal lattice. The specific geometry of these interactions (e.g., face-to-face, parallel-displaced, or T-shaped) is influenced by the nature and position of the substituents on the aromatic rings.

Advanced Materials Science Perspectives for Bis 2,5 Dimethoxyphenyl Diazene

Potential for Optoelectronic Material Development

The development of organic optoelectronic materials is a rapidly advancing field, driven by the promise of lightweight, flexible, and cost-effective devices. Diazene-based compounds are of particular interest due to their light-responsive nature, which can be harnessed to modulate optical and electronic properties.

Light-harvesting in diazene-based systems is fundamentally governed by the photoisomerization of the central nitrogen-nitrogen double bond (-N=N-). rsc.org The process begins with the absorption of a photon, which excites the molecule from its ground state to an electronically excited state. Azobenzenes typically exhibit two main absorption bands: a strong π-π* transition in the UV region and a weaker, often symmetry-forbidden, n-π* transition at longer wavelengths in the visible spectrum. nih.gov

Upon absorption of light of an appropriate wavelength, the more stable trans isomer can be converted to the less stable, bent cis isomer. This geometric change is the primary mechanism of energy transduction. The reverse process, from cis back to trans, can be triggered by irradiation with a different wavelength of light or by thermal relaxation. The efficiency of this light-harvesting process is described by the photoswitching quantum yield, which represents the probability that an absorbed photon will induce an isomerization event. researchgate.net

While most azobenzene (B91143) derivatives are not strongly emissive, as the absorbed energy is efficiently channeled into the isomerization process rather than being released as fluorescence, their emission properties can be influenced. rsc.org In certain molecular architectures, such as aggregated states or within rigid matrices, the isomerization pathway can be hindered, leading to an increase in fluorescence. researchgate.net The concept of aggregation-induced emission (AIE) is relevant here, where molecular packing in a solid or aggregated state restricts intramolecular motions, opening up radiative decay channels that are inactive in solution. researchgate.net Furthermore, in multi-chromophoric systems, the absorbed energy can be transferred from a diazene (B1210634) unit to an adjacent fluorescent molecule in a process known as excitation energy transfer (EET), a core principle in both natural photosynthetic systems and synthetic light-harvesting arrays. rsc.orgmdpi.com The efficiency of this transfer depends on factors like the distance between and relative orientation of the chromophores. rsc.org

For a molecule to be effective in organic electronic and photonic devices, it must possess a specific set of properties. These include tunable energy levels (HOMO and LUMO), efficient charge transport capabilities, and high photoluminescence quantum yield (PLQY) for light-emitting applications. rsc.orgspie.orgmdpi.com The performance of devices like Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs) is directly tied to the molecular structure of the organic semiconductor used. mdpi.com

Diazene-based systems, including Bis(2,5-dimethoxyphenyl)diazene, offer several features relevant to these applications:

Tunable Energy Gaps: The HOMO-LUMO gap, which determines the absorption and emission wavelengths, can be tuned by modifying the substituents on the aromatic rings. researchgate.net Electron-donating groups, such as the methoxy (B1213986) groups in this compound, tend to raise the HOMO level, potentially lowering the energy gap.

Charge Transport: The planarity and potential for π-stacking in the solid state are crucial for efficient charge transport. mdpi.com While the trans isomer of azobenzene is planar and conducive to stacking, the non-planar cis isomer disrupts this packing. This light-induced change in molecular geometry can be used to modulate the conductivity of a material.

Nonlinear Optical (NLO) Properties: The design of molecules with large two-photon absorption (2PA) cross-sections is a significant area of research. Studies on other azobenzene derivatives have shown that extending the π-conjugation and adding donor-acceptor groups can dramatically increase NLO properties. acs.org This is critical for applications in photonics and bio-imaging.

PropertySignificance in Organic ElectronicsInfluence of Diazene Structure
HOMO/LUMO Levels Determines charge injection barriers and open-circuit voltage in solar cells.Tunable via aromatic substituents; electron-donating groups (like -OCH₃) raise HOMO. researchgate.net
Charge Carrier Mobility Dictates the switching speed of transistors and efficiency of charge extraction.Dependent on molecular packing; the planar trans form favors higher mobility. mdpi.com
Photoluminescence Essential for light-emitting devices (OLEDs).Generally low due to efficient isomerization, but can be enhanced in aggregated or rigid states. researchgate.net
Two-Photon Absorption Enables applications in 3D microfabrication, data storage, and bio-imaging.Enhanced by extending π-conjugation and incorporating donor/acceptor groups. acs.org

Photofunctional Molecular Devices and Switching Functions

The reversible transformation of azobenzenes between two distinct isomers using light makes them ideal building blocks for molecular switches and devices. nih.gov This isomerization event translates a light signal into a structural and functional change at the molecular level.

Creating effective photoresponsive systems based on diazenes requires careful molecular design. The goal is to control the properties of the switch, such as its operating wavelength, stability, and the magnitude of the change it produces. Key design principles include:

Wavelength Control: A major goal is to shift the operating wavelength from the UV to the visible or even near-infrared (NIR) region to allow for deeper tissue penetration and reduce potential photodamage in biological applications. nih.govresearchgate.net This is often achieved by introducing specific substituents at the ortho-positions of the phenyl rings. For example, tetra-ortho-chloro or tetra-ortho-fluoro substitution can create a steric hindrance that destabilizes the planar trans state, shifting the absorption bands to longer wavelengths. researchgate.netacs.org

Geometric and Polarity Change: The power of azobenzene switches lies in the significant change in geometry between the elongated, planar, and relatively nonpolar trans isomer and the compact, bent, and more polar cis isomer. nih.gov This change can be used to alter the shape of a cavity, disrupt a binding event, or change the phase of a material.

Thermal Stability: The lifetime of the metastable cis state is a critical parameter. For applications requiring long-term memory, a long half-life is desirable. For systems that need to revert quickly, a short half-life is preferred. This can be tuned through molecular engineering; for instance, certain substitution patterns can lead to cis state half-lives ranging from milliseconds to days. researchgate.netacs.org

Supramolecular Interactions: The choice of functional groups can dictate how the diazene unit interacts with its environment. By incorporating groups capable of hydrogen bonding, halogen bonding, or ionic interactions, the photoresponse of the molecule can be effectively translated to a host polymer or supramolecular assembly. rsc.org

Design ParameterObjectiveMolecular Strategy
Absorption Wavelength Shift from UV to visible/NIR light for biocompatibility and deeper penetration.Introduce substituents at ortho-positions (e.g., chlorine, fluorine) to tune electronic transitions. researchgate.netacs.org
Isomer Stability Control the lifetime of the cis state for memory or rapid-reversal applications.Modify the energy barrier for thermal relaxation through electronic and steric effects of substituents. researchgate.net
Switching Efficiency Maximize the conversion between isomers for a given amount of light.Optimize the quantum yield by designing molecules that minimize non-productive decay pathways. researchgate.net
Functional Integration Translate molecular motion into a macroscopic effect.Incorporate moieties for covalent or non-covalent bonding to polymers or surfaces. rsc.org

Integration into Advanced Polymeric and Supramolecular Structures

The true potential of molecular switches like this compound is realized when they are incorporated into larger, more complex systems. By integrating these photoresponsive units into polymers and supramolecular structures, it is possible to control material properties at multiple scales, from the nano to the macro level. rsc.org

One powerful approach is to use diazene derivatives as guests within a host system, such as a porous organic cage or a liquid-crystalline polymer. rsc.orgacs.org The isomerization of the guest molecule acts as a trigger that can alter the structure and properties of the host. For example, the light-induced switching of an azobenzene unit within a polymer matrix can change the polymer's alignment, modify the nanostructure of a block copolymer, or create patterns on a thin film surface. rsc.org

In the context of porous materials, incorporating photoresponsive diazene linkers into covalent organic cages allows for dynamic control over the pore size and guest selectivity. acs.org The transformation from a linear trans linker to a bent cis linker can effectively open or close the pores of the material, offering a route to light-controlled molecular sieving and release. Similarly, in liquid-crystalline polymers, the isomerization of embedded azobenzene units can disrupt the ordered liquid-crystalline phase, leading to a phase transition and a macroscopic change in the material, such as contraction or expansion. rsc.org These principles form the basis for creating advanced materials for applications in energy storage, switchable adhesion, and anti-counterfeiting technologies. rsc.org

Supramolecular Chemistry and Self Assembly of Bis 2,5 Dimethoxyphenyl Diazene and Its Analogues

Role of Intermolecular Forces in Self-Organization

π-π Stacking Interactions

The aromatic rings of Bis(2,5-dimethoxyphenyl)diazene are electron-rich due to the methoxy (B1213986) substituents, making them prone to engage in π-π stacking interactions. These interactions, driven largely by dispersion forces, are a major contributor to the cohesive energy of the crystal lattice. acs.org Rather than a perfectly co-facial arrangement, which would be electrostatically repulsive, aromatic rings typically adopt offset parallel or T-shaped geometries to maximize attraction. youtube.com

In the solid state, these interactions lead to the formation of columnar or layered structures. The inter-planar distances in such stacks are typically in the range of 3.4 to 3.8 Å. For example, in some complex systems, π-π stacking interactions between anthracene (B1667546) units lead to highly ordered 2D packing structures. chemrxiv.org The encapsulation of azobenzene (B91143) molecules within larger host molecules can also be facilitated by π-π stacking interactions between the host and guest. pnas.org While aromaticity was once thought to be a strict requirement, research suggests that localized π-bond interactions are key, and the phenomenon extends to other neutral, closed-shell molecules. youtube.com

Halogen Bonds and Other Noncovalent Interactions

Halogen bonding is a highly directional, non-covalent interaction that has emerged as a powerful tool in crystal engineering. It occurs between an electrophilic region on a halogen atom (the donor) and a Lewis base (the acceptor). nih.gov In azobenzene analogues, a halogen atom such as iodine or bromine on one of the phenyl rings can form a halogen bond with the nitrogen atom of the azo group (an N···I or N···Br synthon) or another Lewis basic site. nih.govmdpi.com

The introduction of iodine or fluorine atoms onto the azobenzene skeleton can create reliable building blocks for assembling photoresponsive co-crystals. nih.govnih.gov For example, fluorinated azobenzene derivatives bearing an iodine substituent have been shown to form strong, directional halogen bonds that can stabilize the metastable cis-isomer in the solid state. nih.gov The strength of these bonds can be tuned by altering the electronic properties of the azobenzene core; for instance, increasing fluorination enhances the halogen bond donor properties. nih.gov

Beyond classical halogen bonds, other interactions such as C–Br...π(arene) and Br...Br contacts can also play a significant role in the crystal packing of halogenated analogues. mdpi.com In some 1,4-dibromo-2,5-bis(alkoxy)benzene derivatives, the packing is dominated by C–Br...π interactions, while in others, a combination of C–H...Br hydrogen bonds, Br...Br interactions, and π-stacking is observed. mdpi.com

Formation of Ordered Supramolecular Architectures

The interplay of the aforementioned intermolecular forces allows for the rational design, or crystal engineering, of specific solid-state architectures with desired properties. By strategically placing functional groups on the azobenzene scaffold, chemists can guide the self-assembly process to yield predictable molecular packing motifs.

Crystal Engineering and Molecular Packing Motifs

Crystal engineering utilizes directional and reliable intermolecular interactions, such as hydrogen and halogen bonds, to construct desired supramolecular architectures. mdpi.com For example, co-crystallization of halogenated azobenzenes (halogen-bond donors) with pyridine-containing molecules (halogen-bond acceptors) has been used to create photomechanical co-crystals. mdpi.com The linearity of the halogen bond helps to translate the geometry of the individual molecules into the geometry of the final superstructure.

Perhalogenated azobenzenes have been shown to undergo crystal-to-crystal cis-trans isomerization upon irradiation, a process that can induce a significant and permanent change in the crystal's shape. nih.govacs.org This photomechanical effect is a direct consequence of the molecular packing and the constraints imposed by the crystal lattice. The design of these crystals often relies on halogen-halogen interactions and other non-covalent forces to achieve a packing arrangement that permits such large-scale molecular motion without destroying the crystal entirely.

Influence of Substituents on Supramolecular Assembly

Substituents on the phenyl rings of azobenzene derivatives have a profound impact on their self-assembly by modulating the strength and nature of intermolecular interactions. rsc.org The electronic character (electron-donating or -withdrawing) and the position of the substituents are key variables.

The methoxy groups in this compound are electron-donating, which increases the electron density of the aromatic rings and influences their ability to participate in π-π stacking and other electrostatic interactions. The presence of methoxy groups can lead to significant electronic rearrangement and a considerable change in the molecular dipole moment, which in turn affects the crystal packing and lattice energy. nih.gov Studies on related systems show that the position of methoxy groups influences the thermal characteristics and stability of organized phases, such as liquid crystals. benthamscience.com

Current Challenges and Future Research Directions in Bis 2,5 Dimethoxyphenyl Diazene Chemistry

Development of Green and Sustainable Synthetic Routes

A primary challenge in the broader field of azobenzene (B91143) and diazene (B1210634) synthesis is the reliance on traditional chemical methods that often involve harsh reagents and generate significant waste. The future of bis(2,5-dimethoxyphenyl)diazene chemistry is intrinsically linked to the development of environmentally benign synthetic strategies.

Key Future Research Objectives for Green Synthesis:

Biocatalytic Methods: Investigating enzymes for the selective oxidation of corresponding anilines.

Eco-Friendly Reagents: Expanding the use of benign reducing agents like glucose for various substituted diazenes. mdpi.com

Green Catalytic Systems: Developing catalysts that operate efficiently in aqueous media at ambient temperatures. nih.gov

Process Intensification: Designing one-pot reactions to reduce separation steps and solvent usage. nih.gov

Exploration of Novel Photo-Induced Chemical Transformations

While the reversible trans-cis (E/Z) photoisomerization is the most well-known photoreaction of azobenzenes, the exploration of other light-induced transformations is a frontier in this field. The electronic character of this compound, influenced by its methoxy (B1213986) groups, may enable unique photochemical behaviors beyond simple switching.

Future research will likely focus on harnessing the energy of absorbed photons to drive more complex chemical reactions. This includes investigating the potential for irreversible processes like photocyclization or controlled fragmentation. A key area of interest is the study of diazenyl radicals, which are highly reactive intermediates. acs.org Understanding the conditions under which these radicals are formed and how they react could lead to novel synthetic applications, such as the light-mediated vicinal difunctionalization of alkenes. The goal is to move beyond isomerization to use diazene scaffolds as platforms for a wider range of light-controlled chemical reactions.

Advanced Characterization of Transient Species and Reaction Intermediates

A complete mechanistic understanding of any photochemical process, including the isomerization of this compound, requires the direct observation and characterization of short-lived intermediate species. These transient states, which can exist for mere femtoseconds to milliseconds, dictate the reaction pathway and efficiency.

Future work in this area will depend heavily on the application of advanced, time-resolved spectroscopic techniques. Potential energy surfaces for reactions involving diazene isomers have been explored using density functional theory, highlighting the importance of understanding isomerization and dissociation pathways. osti.gov Experimental validation of these theoretical models requires sophisticated tools. The characterization of diazenyl radicals, for instance, has been achieved through techniques like Chemically Induced Dynamic Nuclear Polarization (CIDNP) and radical trapping experiments. acs.org The challenge lies in applying these complex methods to specific molecules like this compound to build a complete picture of their behavior from light absorption to the final product state.

TechniqueType of InformationRelevant Timescale
Transient Absorption Spectroscopy Electronic states of excited molecules and intermediatesFemtoseconds to Microseconds
Time-Resolved NMR (e.g., CIDNP) Mechanistic details of radical pair intermediates acs.orgNanoseconds to Seconds
Radical Trapping Identification of fleeting radical species acs.orgVaries with trap reactivity

Integration of Hybrid Computational-Experimental Approaches

The synergy between theoretical calculations and experimental investigation is paramount for accelerating progress in diazene chemistry. Computational models can provide deep insights into properties and mechanisms that are difficult to access experimentally, while experiments provide the necessary benchmarks for validating and refining the models.

A significant future direction is the use of high-level computational chemistry to explore potential energy surfaces and predict reaction outcomes. osti.gov For example, density functional theory and coupled-cluster theory have been used to study the isomers of the parent diazene (N₂H₂) and the various reactions they can undergo, such as isomerization, dissociation, and H-atom abstraction. osti.gov These calculations provide crucial data, like heats of formation and reaction rate constants, that can be used to build kinetic models for complex systems. osti.gov The integration of these theoretical predictions with data from advanced spectroscopic characterization will enable a more robust and predictive understanding, guiding the rational design of new diazene derivatives with precisely tailored photochemical properties.

Design of Next-Generation Photofunctional Materials Based on Diazene Scaffolds

The ultimate goal of studying molecular photoswitches like this compound is to incorporate them into functional materials and devices. The challenge is to translate the switching properties of individual molecules into a macroscopic, usable response.

Future research will focus on embedding diazene scaffolds into a variety of material architectures to create systems with novel light-driven functions. Azoxybenzenes, which are structurally related to diazenes, are already widely used in applications like liquid crystals. mdpi.com The design of new diazene-based materials could follow similar paths. By incorporating the this compound unit into polymers, for example, it may be possible to create materials that change their shape, solubility, or surface properties in response to light. Another promising area is the development of supramolecular systems where the photoisomerization of the diazene unit can be used to control host-guest interactions or trigger self-assembly and disassembly processes, leading to applications in sensing, drug delivery, and molecular machinery.

Material PlatformPotential ApplicationKey Design Principle
Polymers Photo-actuators, smart coatingsCovalent integration of diazene into the polymer backbone or as a side chain.
Liquid Crystals Optical displays, light shuttersUsing the shape change of the diazene to disrupt or restore liquid crystal phases. mdpi.com
Supramolecular Assemblies Gated molecular containers, responsive gelsNon-covalent interaction of diazene units to control assembly structure.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.